7-(trifluoromethyl)isoquinoline-4-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isoquinoline ring, with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) can yield intermediate compounds, which are further processed to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. For example, the use of molecular iodine as a catalyst in ethanol has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline-based compounds .
Scientific Research Applications
7-(Trifluoromethyl)isoquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)isoquinoline-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can inhibit specific pathways by binding to target proteins .
Comparison with Similar Compounds
Fluorinated Quinolines: These compounds share structural similarities with 7-(trifluoromethyl)isoquinoline-4-carboxylic acid and exhibit comparable biological activities.
Isoquinoline Derivatives: Other isoquinoline-based compounds also demonstrate similar chemical reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2566174-18-1 |
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Molecular Formula |
C11H6F3NO2 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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